2-(1-Methyl-piperidin-4-ylamino)-ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

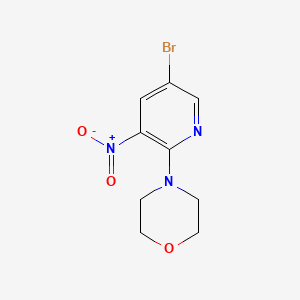

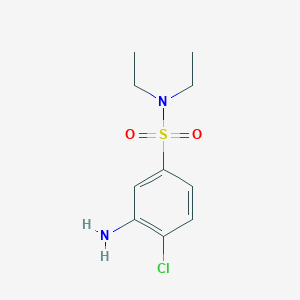

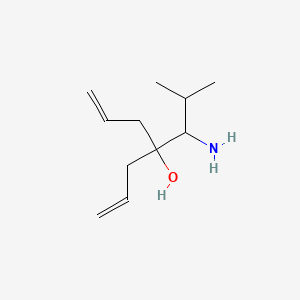

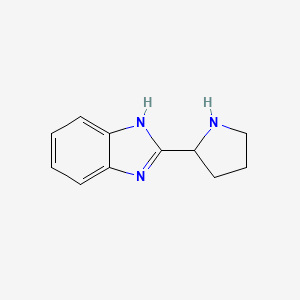

“2-(1-Methyl-piperidin-4-ylamino)-ethanol” is a chemical compound with the empirical formula C8H18N2O . It has a molecular weight of 158.24 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for “2-(1-Methyl-piperidin-4-ylamino)-ethanol” is 1S/C8H18N2O/c1-10-5-2-8(3-6-10)9-4-7-11/h8-9,11H,2-7H2,1H3 . The canonical SMILES representation is CN1CCC(CC1)NCCO .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Methyl-piperidin-4-ylamino)-ethanol” are influenced by its molecular structure. The compound has a molecular weight of 158.24 g/mol . It has a topological polar surface area of 35.5 Ų and a complexity of 100 .Wissenschaftliche Forschungsanwendungen

Synthesis of Piperidine Derivatives

2-(1-Methyl-piperidin-4-ylamino)-ethanol: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in medicinal chemistry, as they form the backbone of many pharmaceuticals. The compound can undergo reactions such as cyclization, hydrogenation, and amination to produce substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacological Applications

The piperidine moiety is a common feature in more than twenty classes of pharmaceuticals2-(1-Methyl-piperidin-4-ylamino)-ethanol can be used to create compounds with potential pharmacological applications, including the development of new drugs with piperidine structures that exhibit biological activity .

Drug Discovery and Lead Optimization

In drug discovery, 2-(1-Methyl-piperidin-4-ylamino)-ethanol can serve as a lead compound for the design of new therapeutic agents. Its structure allows for the introduction of halogen atoms, which can form halogen bonds with target proteins, enhancing the stability and efficacy of drug candidates .

Stabilization of Protein Structures

The compound’s ability to form halogen bonds makes it a candidate for stabilizing mutant proteins, such as the p53 tumor suppressor. By binding to specific sites on the protein, derivatives of 2-(1-Methyl-piperidin-4-ylamino)-ethanol can potentially rescue the function of mutated proteins .

Wirkmechanismus

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

It is known that piperidine derivatives can develop stable hydrophobic interactions with their targets . This interaction could potentially alter the function of the target, leading to changes at the cellular level.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities . The compound’s interaction with its target could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

It is known that piperidine derivatives can have various pharmacological activities . The effects of this compound would depend on its specific mode of action and the biochemical pathways it affects.

Eigenschaften

IUPAC Name |

2-[(1-methylpiperidin-4-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10-5-2-8(3-6-10)9-4-7-11/h8-9,11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXBDJWQOVQCOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390050 |

Source

|

| Record name | 2-(1-Methyl-piperidin-4-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methyl-piperidin-4-ylamino)-ethanol | |

CAS RN |

942205-82-5 |

Source

|

| Record name | 2-(1-Methyl-piperidin-4-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)